Product packaging for Isoxazol-3-yl dimethylcarbamate(Cat. No.:CAS No. 70394-60-4)

Isoxazol-3-yl dimethylcarbamate

Cat. No.: B12859498
CAS No.: 70394-60-4
M. Wt: 156.14 g/mol
InChI Key: XZYVSYOPIGWRIY-UHFFFAOYSA-N
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Description

Isoxazol-3-yl dimethylcarbamate (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B12859498 Isoxazol-3-yl dimethylcarbamate CAS No. 70394-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70394-60-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1,2-oxazol-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C6H8N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H,1-2H3

InChI Key

XZYVSYOPIGWRIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Isoxazol-3-yl Dimethylcarbamate (B8479999)

The synthesis of isoxazol-3-yl dimethylcarbamate and its derivatives is a focal point of research due to their significant biological activities. Various synthetic strategies have been developed to construct the isoxazole (B147169) core and introduce the dimethylcarbamate functionality.

Reactions Involving Isoxazole Derivatives and Carbamoyl (B1232498) Chlorides

A primary method for the synthesis of isoxazol-3-yl carbamates involves the reaction of a corresponding 3-aminoisoxazole (B106053) derivative with a carbamoyl chloride. Specifically, the synthesis of phenyl 5-tert-butylisoxazol-3-ylcarbamate is achieved by reacting 3-amino-5-tert-butylisoxazole (B1265968) with phenyl chloroformate. This reaction is typically facilitated by a base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrogen chloride byproduct. Carbamoyl chlorides, particularly disubstituted derivatives like N,N-dialkylcarbamoyl chlorides, are important intermediates in these syntheses. mdpi.com The solvolysis of these carbamoyl chlorides generally proceeds through an SN1 mechanism at the carbonyl carbon, leading to the replacement of the chloride ion. mdpi.com

Regioselective Synthesis Protocols and Product Ratios

Regioselectivity is a critical aspect of isoxazole synthesis, as different isomers can exhibit varied biological activities. The [3+2] cycloaddition reaction is a common method for forming the isoxazole ring, and the regioselectivity can be influenced by the choice of reactants and conditions. For instance, the reaction of in situ generated nitrile oxides with terminal alkynes can yield a mixture of 3,4- and 3,5-disubstituted isoxazoles. rsc.org However, conducting the reaction at 0°C can improve the regioselectivity, favoring the 3,5-disubstituted isomer with a ratio of approximately 10:90. rsc.org Similarly, the reaction of aldehydes with primary nitro compounds can lead to isoxazoline-N-oxides or isoxazole derivatives, with the regioselectivity being controllable to form products with substituents at various positions of the ring. researchgate.net

A highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine (B1172632). nih.gov Another approach utilizes the reaction of propargyl alcohols with N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine hydrochloride, which proceeds via an electrophilic-intercepted Meyer-Schuster rearrangement and intermolecular cyclocondensation to afford isoxazoles regioselectively. researchgate.net

Influence of Reaction Conditions on Product Distribution (e.g., pH)

Reaction conditions, including pH, play a significant role in the synthesis and stability of isoxazole derivatives. For example, in the synthesis of certain isoxazole derivatives, a pH of 7.8, maintained with a bicarbonate buffer, was found to be optimal. mdpi.com The stability of the isoxazole ring itself can be pH-dependent. The isoxaflutole (B1672639) molecule, which contains an isoxazole ring, demonstrates low stability due to unequal electron distribution, making it susceptible to ring-opening. researchgate.net Its hydrolysis increases with increasing pH and temperature. researchgate.net Conversely, a β-diketo-modified isoxazole derivative of curcumin (B1669340) was found to be extremely stable, even in a highly alkaline medium. acs.org The reaction of symmetric 2,4-dinitroglutarates, formed from aromatic aldehydes and nitroacetate, can yield either isoxazole derivatives or 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates depending on the reaction conditions. researchgate.netresearchgate.net

Yield Optimization Strategies

Optimizing reaction yields is a key focus in the synthesis of isoxazoles. In the Suzuki–Miyaura cross-coupling reaction for preparing isoxazole-containing compounds, the optimized conditions were found to be 5% Pd(PPh₃)₄, 1.2 equivalents of boronic acid, and 1.4 equivalents of sodium bicarbonate, heated at 150 °C for 60 minutes in dioxane under microwave irradiation. nih.gov For the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, a solvent-free reaction at 100°C using ZSM-5 as a catalyst provided the best yield. nanobioletters.com In the synthesis of 5-arylisoxazole-3-carboxylic acid ethylester, using Na₂CO₃ in a THF-H₂O mixture resulted in an 85% yield, which was superior to the 40% yield obtained with triethylamine. nanobioletters.comnanobioletters.com Furthermore, in the synthesis of azirinyl(isoxazolyl)ketones, using methylene (B1212753) chloride as a solvent and a hydroquinone (B1673460) scavenger to prevent free radical influence increased the yield of the target products. mdpi.com

Synthesis of Related Isoxazole Derivatives and Precursors

The synthesis of a diverse range of isoxazole derivatives and their precursors is crucial for developing new compounds with potential therapeutic applications. Cyclization reactions are fundamental to the formation of the isoxazole ring.

Cyclization Reactions for Isoxazole Ring Formation

A predominant method for forming the isoxazole ring is through [3+2] cycloaddition reactions. nanobioletters.comresearchgate.net This typically involves the reaction of a nitrile oxide, often generated in situ from an oxime, with a dipolarophile such as an alkyne or an alkene. rsc.orgnanobioletters.com For example, 3,5-disubstituted isoxazoles can be synthesized via the cycloaddition of nitrile oxides with terminal acetylenes. nih.gov

Electrophilic cyclization is another powerful technique. researchgate.netnih.govacs.org The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) under mild conditions affords 3,5-disubstituted 4-halo(seleno)isoxazoles in good to excellent yields. researchgate.netnih.govacs.org ICl has been noted to provide the best results for the formation of these isoxazoles. nih.gov

Condensation reactions are also widely employed. The reaction of β-dicarbonyl compounds or α,β-enones with hydroxylamine is a frequently used route to isoxazoles. researchgate.net A one-pot, three-component reaction between aryl aldehydes, hydroxylamine hydrochloride, and propargyl alcohol using a Ni-Fe₂O₃ nanocatalyst can produce 3-aryl substituted isoxazole-5-carboxylic acids. researchgate.net

Functionalization Strategies on the Isoxazole Core

The isoxazole ring is a versatile heterocyclic moiety that allows for various functionalization strategies to create diverse derivatives. researchgate.net The introduction of different substituents onto the isoxazole core can significantly alter the molecule's properties. nih.gov

Key functionalization methods include:

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a primary method for constructing the isoxazole ring itself, offering a direct route to functionalized isoxazoles. researchgate.netorganic-chemistry.org

Substitution Reactions: Pre-existing isoxazole rings can be modified through substitution. For instance, 5-nitroisoxazoles can undergo nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is replaced by various nucleophiles. rsc.org This method provides a straightforward protocol for the functionalization of the isoxazole ring with excellent chemical yields under mild conditions. rsc.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki coupling, are employed to introduce aryl or other groups at specific positions on the isoxazole ring. beilstein-journals.org This is often achieved by first halogenating the ring, for example, creating a 4-iodoisoxazole, which can then participate in the coupling reaction. beilstein-journals.org

Multicomponent Reactions: Strategies like the Passerini multicomponent reaction can be used to synthesize complex isoxazole derivatives. nih.gov

Michael Addition: The aza-Michael reaction, a form of conjugate addition, has been utilized to link molecules to the isoxazole core, particularly to amino-functionalized isoxazoles. nih.gov

These strategies allow for the creation of a wide array of substituted isoxazoles, which serve as crucial intermediates in organic synthesis. researchgate.net

Catalytic Approaches in Isoxazole Synthesis

Catalysis plays a pivotal role in the efficient and environmentally benign synthesis of isoxazoles. Various catalytic systems have been developed to promote the formation of the isoxazole ring.

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to yield polycyclic isoxazole derivatives. nih.govmdpi.com A key aspect of this method is the in situ generation of a hydroxy(aryl)iodonium tosylate intermediate from a precursor like 2-iodobenzoic acid, which then drives the catalytic cycle. mdpi.com

Copper Catalysis: Copper catalysts, such as copper(I) chloride (CuCl), are effective in mediating the cyclization of propargylamine (B41283) derivatives to form isoxazoles. thieme-connect.com This process can involve a one-pot oxidation/cyclization sequence, where the catalyst may also facilitate the isomerization of intermediates to ensure complete conversion to the desired isoxazole product. thieme-connect.com

Heteropolyacid Catalysis: Heteropolyacids (HPAs), such as those with Keggin-type structures like H3PW11CuO40, serve as green and reusable catalysts for the synthesis of isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine. tandfonline.com These reactions are often performed in ethanol (B145695) and offer high yields and good selectivities. tandfonline.com

Natural Media Catalysis: In a novel, environmentally friendly approach, tomato fruit extract has been used as a natural catalytic medium for the one-pot, multicomponent synthesis of isoxazoles from aromatic aldehydes, hydroxylamine hydrochloride, and β-ketoesters. researchgate.net This method is attractive due to its mild reaction conditions and ease of product separation. researchgate.net

These catalytic methods represent significant advances in synthetic chemistry, offering more sustainable and efficient routes to isoxazole-containing compounds. nih.govtandfonline.com

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the reactivity of its two key components: the carbamate (B1207046) group and the isoxazole ring.

Hydrolysis Pathways of the Carbamate Group

The carbamate linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester-amide bond. This process can typically occur under either acidic or basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydrolysis of N,N-disubstituted carbamates, such as quinolinyl N,N-dimethylcarbamates, can proceed through a mechanism involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. researchgate.net Studies on analogous compounds suggest that at high hydroxide concentrations, a second mole of hydroxide can deprotonate this intermediate, leading to a dianionic species before the final products are formed. researchgate.net At lower base concentrations, a specific-base catalyzed addition-elimination mechanism is more likely. researchgate.net The typical products of this hydrolysis are the corresponding isoxazolol (the hydroxylated isoxazole) and dimethylamine (B145610).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate group can also be cleaved. For related carbamates, this pathway can involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net

Oxidation Reactions of Carbamate Structures

The dimethylcarbamate moiety can undergo oxidative transformations. While the isoxazole ring itself can be subject to oxidation, specific reactions can target the carbamate structure.

Enzymatic Oxidation: Microsomal enzyme systems, particularly those involving cytochrome P450, are known to oxidize N,N-dimethylcarbamate insecticides. acs.orgacs.org This metabolic process often involves the oxidation of the N-methyl groups, leading to N-(hydroxymethyl)-N-methylcarbamates or N-demethylated products. acs.org

Chemical Oxidation: Strong oxidizing agents can be used to oxidize carbamate structures. For instance, elemental selenium in the presence of an alkoxide has been reported to oxidize the formyl hydrogen of dimethylformamide to produce an alkyl N,N-dimethylcarbamate, demonstrating a related oxidative process. rsc.orgrsc.org

Nucleophilic Substitution Reactions

The isoxazole ring in this compound can participate in nucleophilic substitution reactions, allowing for further derivatization.

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for functionalizing the isoxazole ring, especially when it is activated by electron-withdrawing groups. rsc.org For example, a nitro group at the 5-position of an isoxazole ring makes the ring susceptible to attack by various nucleophiles (e.g., alkoxides, amines, thiols), resulting in the displacement of the nitro group. rsc.org A similar principle applies when a good leaving group like a halogen is present on the ring, allowing for substitution by nucleophiles such as azoles in the presence of a strong base. google.com

Substitution at the Carbamate Group: The carbamate group itself can undergo nucleophilic substitution, where the isoxazol-3-oxy group acts as a leaving group, being replaced by other nucleophiles, although this is generally less common than hydrolysis.

Ring-Opening Reactions of the Isoxazole Moiety

The isoxazole ring, despite its aromatic character, can undergo cleavage under specific chemical conditions. These reactions are synthetically useful for transforming the heterocyclic core into different functionalized acyclic structures.

Reductive Ring-Opening: The N-O bond of the isoxazole ring is relatively weak and can be cleaved by various reducing agents. beilstein-journals.org Systems like molybdenum hexacarbonyl (Mo(CO)6) or catalytic hydrogenation (e.g., using H2/Raney Ni) can reduce isoxazoles to form enaminones. beilstein-journals.org This cleavage is a key step in certain synthetic pathways, for example, in the transformation of isoxazoles into pyridones. beilstein-journals.org

Electrophile-Induced Ring-Opening: Treatment of isoxazoles with electrophilic reagents can induce ring cleavage. A notable example is the reaction with an electrophilic fluorinating agent like Selectfluor. acs.orgnih.govresearchgate.net This reaction proceeds via electrophilic attack on the isoxazole ring, followed by deprotonation and cleavage of the N-O bond, ultimately yielding α-fluorocyanoketones. nih.govresearchgate.net

Electrochemical and Biological Cleavage: Isoxazoles that are substituted with an electron-withdrawing group can undergo N-O bond cleavage through electrochemical reduction or via catalysis by yeast. rsc.org

These ring-opening reactions highlight the latent functionality within the isoxazole ring, providing pathways to complex, fluorine-containing compounds and other valuable synthetic intermediates. acs.orgresearchgate.net

Isomerization Phenomena (e.g., O- to N-carbamoyl transfer)

The isoxazole ring system, particularly when substituted with a carbamoyl group, can exhibit notable isomerization. A primary example of this is the selective formation of O-carbamoyl and N-carbamoyl isomers, which can be controlled by the reaction conditions. The synthesis of this compound and its isomer, 3-oxoisoxazole-2(3H)-carboxamide, from a 3-hydroxyisoxazole precursor illustrates this phenomenon. nih.gov

The regioselectivity of the carbamoylation of the ambident nucleophilic 3-hydroxyisoxazole ring is highly dependent on the pH of the reaction medium. Under neutral conditions, the reaction with dimethylcarbamoyl chloride predominantly yields the N-carbamoyl isomer, 3-oxoisoxazole-2(3H)-carboxamide. This is because the endocyclic ring nitrogen is the more nucleophilic site in a neutral environment. Conversely, under basic conditions, the reaction favors the formation of the O-carbamoyl product, this compound. nih.gov The presence of a base, such as potassium tert-butoxide, deprotonates the hydroxyl group, making the oxygen atom a more potent nucleophile, which then attacks the electrophilic carbonyl carbon of the carbamoyl chloride. nih.gov

This selective synthesis is a practical demonstration of controlling isomeric output, a crucial aspect of synthetic chemistry. The two isomers can be clearly distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.gov

Table 1: Influence of Reaction Conditions on Isomer Formation

Condition Major Product Minor Product Rationale
Neutral 3-Oxoisoxazole-2(3H)-carboxamide (N-carbamoyl) This compound (O-carbamoyl) The ring nitrogen is more nucleophilic. nih.gov

| Basic | this compound (O-carbamoyl) | 3-Oxoisoxazole-2(3H)-carboxamide (N-carbamoyl) | The deprotonated hydroxyl oxygen is more nucleophilic. nih.gov |

Table 2: Characteristic NMR Chemical Shifts (ppm) for Isomer Identification

Isomer Proton Signal (H-4) Carbon Signal (N-Me)
3-Oxoisoxazole-2(3H)-carboxamide (N-carbamoyl) 5.27 - 5.58 ~36.8, 37.5
This compound (O-carbamoyl) 6.07 - 6.17 ~36.9

Data sourced from Verma et al. (2015). nih.gov

A related, more general isomerization in nitrogen-containing heterocyclic compounds is the Dimroth rearrangement. wikipedia.org This process typically involves the opening of the heterocyclic ring, followed by rotation and subsequent ring closure, effectively causing an endocyclic and an exocyclic nitrogen atom to switch places. wikipedia.orgresearchgate.net The reaction can be promoted by heat, acid, or base. nih.govresearchgate.net While a specific study on the Dimroth rearrangement of this compound is not prominently documented, it represents a fundamental type of isomerization relevant to the broader class of heterocyclic compounds to which isoxazoles belong. researchgate.net

Role as a Synthetic Intermediate in Organic Synthesis

Isoxazole derivatives are recognized as important building blocks in organic synthesis, valued for their utility in constructing more complex molecular architectures and as scaffolds for bioactive molecules. ontosight.ainih.govnanobioletters.com this compound is synthesized from its precursor, 3-hydroxyisoxazole, which itself is a key intermediate. tandfonline.comresearchgate.net

The synthesis of 3-hydroxyisoxazoles is often achieved through the cyclization reaction of β-ketoesters with hydroxylamine. tandfonline.comresearchgate.net Careful control of pH and temperature is necessary during this process to favor the desired 3-hydroxyisoxazole product over its 5-isoxazolone isomer. researchgate.net

Table 3: Synthesis of 3-Hydroxyisoxazole Precursors

Starting Materials Product Significance
β-Ketoesters and Hydroxylamine 3-Hydroxyisoxazoles A widely used and efficient method for creating the core isoxazole ring. tandfonline.comresearchgate.net

Once formed, the 3-hydroxyisoxazole can be converted to this compound. This final compound has been investigated for its biological activity, particularly as an acetylcholinesterase inhibitor with potential applications as an insecticide. nih.govnih.gov In this context, the isoxazole carbamate is not just an intermediate but the target molecule of the synthesis, designed for a specific biological function. The isoxazole moiety serves as a critical scaffold, and modifications to its substituents are a key strategy in developing new therapeutic and pesticidal agents. ontosight.ainih.gov

Furthermore, the isoxazolyloxy group can be utilized in synthetic chemistry as a protecting group for hydroxyl functions, highlighting the versatility of the isoxazole core in multi-step syntheses. researchgate.net The reactivity of carbamate intermediates like ethyl dimethylcarbamate, which can be used to prepare other carbamates and amines, further underscores the synthetic utility of this class of compounds.

Molecular Structure, Characterization, and Theoretical Investigations

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of isoxazol-3-yl dimethylcarbamates, with each technique offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of isoxazol-3-yl dimethylcarbamates and, crucially, for distinguishing them from their 3-oxoisoxazole-2(3H)-dimethylcarboxamide isomers. nih.gov

In ¹H NMR spectroscopy, the chemical shifts of the N-methyl protons and the H-4 proton of the isoxazole (B147169) ring are particularly diagnostic. For isoxazol-3-yl dimethylcarbamates, the two N-methyl groups are diastereotopic due to restricted rotation around the carbamate (B1207046) C-N bond, leading to two distinct singlets in the spectrum. nih.gov This contrasts with the corresponding dimethylcarboxamide isomers, which typically show a single broad singlet for the N-methyl protons. nih.gov

Another key differentiator is the chemical shift of the H-4 proton on the isoxazole ring. In isoxazol-3-yl dimethylcarbamates, this proton resonates further downfield, typically in the range of 6.07–6.17 ppm. nih.gov This is significantly different from the 5.27–5.58 ppm range observed for the H-4 proton in the isomeric dimethylcarboxamides. nih.gov

¹³C NMR spectroscopy provides complementary evidence. The spectra for isoxazol-3-yl dimethylcarbamates show distinct resonances for the two N-methyl carbons, reinforcing the structural assignment made from the proton spectra. nih.gov

¹H NMR Characteristic Shifts for Isoxazol-3-yl dimethylcarbamates
Proton Chemical Shift (δ) in ppm
H-4 (isoxazole ring)6.07 - 6.17
N-Methyl ProtonsTwo distinct singlets

Data sourced from studies comparing isoxazol-3-yl dimethylcarbamates to their dimethylcarboxamide isomers. nih.gov

¹³C NMR Characteristic Shifts for Isoxazol-3-yl dimethylcarbamates
Carbon Observation
N-Methyl CarbonsTwo distinct signals

Observation based on the diastereotopic nature of the methyl groups. nih.gov

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of isoxazol-3-yl dimethylcarbamate (B8479999). High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements that validate the molecular formula. nih.govnih.gov For the parent compound, the expected exact mass is 156.0535 g/mol , corresponding to the molecular formula C₆H₈N₂O₃. nih.gov

Mass Spectrometry Data for Isoxazol-3-yl dimethylcarbamate
Property Value
Molecular FormulaC₆H₈N₂O₃
Molecular Weight156.14 g/mol
Exact Mass156.05349212 Da
Monoisotopic Mass156.05349212 Da

Data from PubChem database. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. A key diagnostic absorption for this compound is the strong stretching vibration of the carbamate carbonyl group (C=O), which is expected to appear around 1700 cm⁻¹. The presence of this band helps to confirm the carbamate structure.

Structural Elucidation via X-ray Crystallography

While a crystal structure for the parent this compound is not described in the reviewed literature, X-ray crystallography has been instrumental in the structural elucidation of this class of compounds in an indirect manner. Researchers have successfully used X-ray diffraction to determine the solid-state structure of the isomeric N-methyl-3-oxoisoxazole-2(3H)-carboxamide and 3-oxoisoxazole-2(3H)-dimethylcarboxamide. nih.govnih.gov

By unequivocally establishing the structure of these isomers, it was possible to correlate their specific spectroscopic features (such as the H-4 chemical shift) to their known structures. nih.gov This correlation provided definitive proof that compounds exhibiting different spectroscopic data, namely the downfield H-4 shift (6.07-6.17 ppm) and two N-methyl singlets, must possess the this compound structure. nih.govnih.gov This comparative use of X-ray crystallography is a powerful strategy for confirming structural assignments when crystals of the target compound itself are not available.

Computational Chemistry Approaches

Theoretical methods are increasingly used to complement experimental data, providing deeper insight into the structural and electronic properties of molecules like this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate molecular properties that can be difficult to measure experimentally. rsc.org For related N-aryl and N-heteroaryl carbamates, computational studies have been used to analyze the rotational barrier around the C(carbonyl)-N bond. acs.orgresearchgate.net These calculations have shown that the energy barrier is influenced by the electronic nature of the aromatic or heterocyclic ring attached to the nitrogen. researchgate.net

Computational results can explain the origins of certain electronic effects. For instance, calculations on related systems have demonstrated that electron-withdrawing rings can increase the single-bond character of the C(carbonyl)-N bond, leading to a longer bond length and a lower barrier to rotation. researchgate.net Such theoretical investigations can help rationalize the observed NMR spectra, where the presence of separate signals for the N-methyl groups in this compound is a direct consequence of a significant rotational energy barrier. nih.gov

Molecular Docking Studies of Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is instrumental in understanding the interactions between this compound and various enzymes.

Research has shown that isoxazole derivatives, including carbamates, exhibit significant interactions with enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). For instance, studies on isoxazole-carboxamide derivatives have identified potent inhibitors of COX-1 and COX-2 enzymes. nih.gov Molecular docking of these compounds revealed that specific substitutions on the phenyl ring of the isoxazole structure could enhance binding interactions within the active sites of these enzymes. nih.gov For example, the presence of a 3,4-dimethoxy substitution on the phenyl ring, coupled with a chlorine atom on another phenyl ring, was found to push the 5-methyl-isoxazole ring towards a secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme. nih.gov

In the context of acetylcholinesterase, a 2015 study investigated the inhibitory properties of isoxazol-3-yl dimethylcarbamates. nih.gov These compounds were found to have excellent contact toxicity against mosquito strains, which is attributed to their interaction with AChE. nih.gov The docking studies help to visualize and predict how the dimethylcarbamate moiety and the isoxazole ring orient themselves within the enzyme's active site to elicit this inhibitory effect.

Furthermore, in silico docking studies have been employed to explore the potential of isoxazole derivatives as anticancer agents. By docking designed compounds against target proteins, researchers can predict binding affinities and interaction patterns. For a series of designed isoxazole derivatives, docking studies against the protein with PDB ID: 3QAQ showed binding energies ranging from -7.1 to -9.5 kcal/mol, indicating strong potential for interaction. ukaazpublications.com

Table 1: Molecular Docking Data of Isoxazole Derivatives

Compound/DerivativeTarget Enzyme/ProteinKey FindingsReference
Isoxazol-3-yl dimethylcarbamatesAcetylcholinesterase (AChE)Excellent contact toxicity to mosquito strains due to AChE inhibition. nih.gov
Isoxazole-carboxamide derivativesCOX-1 and COX-2Potent inhibition, with specific substitutions enhancing binding to the COX-2 enzyme. nih.gov
Designed Isoxazole DerivativesAnticancer Target (PDB ID: 3QAQ)Predicted binding energies suggest strong potential for anticancer activity. ukaazpublications.com
Trisubstituted IsoxazolesRORγt Allosteric SiteGuided the design of derivatives with improved potency as inverse agonists. dundee.ac.uk

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.com For isoxazole derivatives, SAR analyses have provided valuable insights for optimizing their therapeutic potential.

A study on 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues as antagonists for Exchange proteins directly activated by cAMP (EPAC) demonstrated the power of SAR. nih.gov This analysis led to the discovery of more active antagonists with low micromolar inhibitory activity. nih.gov The SAR results indicated that further modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to the development of even more potent EPAC antagonists. nih.govutmb.edu

In another example, SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors revealed that an electron-rich fused ring on the phenyl group was beneficial for antiproliferative activity. nih.gov Similarly, for sPLA2 inhibitors, isoxazoles with electron-withdrawing groups like –F or CF3 on the phenyl ring showed excellent inhibitory activities. nih.gov

The investigation of trisubstituted isoxazoles as allosteric ligands for the RORγt nuclear receptor also heavily relied on SAR. dundee.ac.uk Guided by in silico docking, SAR studies around the C-4 position of the isoxazole core led to the discovery of potent inverse agonists. dundee.ac.uk These findings not only provided new insights into the SAR for this specific class of ligands but also demonstrated the potential for translation to other allosteric RORγt chemotypes. dundee.ac.uk

Table 2: Key Structure-Activity Relationship Findings for Isoxazole Derivatives

Isoxazole Derivative SeriesTargetKey SAR FindingsReference
2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanidesEPACModifications at phenyl ring (3,4,5-positions) and isoxazole (5-position) enhance potency. nih.govutmb.edu
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylureasFLT3Electron-rich fused ring on the phenyl group is beneficial for activity. nih.gov
Indole-containing isoxazolessPLA2Electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring enhance inhibitory activity. nih.gov
Trisubstituted isoxazolesRORγtModifications at the C-4 position of the isoxazole core guided by docking led to potent inverse agonists. dundee.ac.uk

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly using Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp These computational methods provide insights into transition states, reaction energies, and the influence of various factors on reaction pathways.

For isoxazole synthesis, theoretical calculations have been used to understand the 1,3-dipolar cycloaddition reactions. mdpi.com DFT studies on the interaction between graphene and nitrile oxides highlighted the feasibility of such cycloadditions to form the isoxazole ring. mdpi.com These calculations can predict the activation energies and thermodynamic favorability of different reaction pathways. sumitomo-chem.co.jp

The mechanism of reactions involving isoxazole derivatives has also been a subject of theoretical investigation. For instance, an unexpected cascade of reactions involving 3-(isoxazol-3-yl)allylamines and maleic anhydrides was observed, leading to pyrrolo[3,4-c]pyridine derivatives. rsc.org This multi-step sequence involves N-acylation, intramolecular Diels-Alder reaction, decarboxylation, and isoxazole ring-opening. rsc.org Theoretical studies can help to model the energetics of each step in this complex transformation.

Furthermore, DFT calculations have been instrumental in understanding the cycloaddition of zwitterionic π-allenyl palladium species with various substrates. mdpi.com These studies revealed that the reaction likely proceeds through an outer sphere nucleophilic attack and that the isomerization observed is controlled by the dissociation energy of the cycloaddition intermediates. mdpi.com The use of additives like Yb(OTf)3 can also be modeled to understand their role in promoting specific reaction steps. mdpi.com

Table 3: Theoretical Studies on Isoxazole-Related Reactions

Reaction TypeTheoretical MethodKey Insights from a StudyReference
1,3-Dipolar CycloadditionDensity Functional Theory (DFT)Modeled the interaction between graphene and nitrile oxide, showing the feasibility of isoxazole ring formation. mdpi.com
Cascade Reaction of 3-(isoxazol-3-yl)allylaminesNot specified in abstractA four-step sequence including N-acylation, intramolecular Diels-Alder, decarboxylation, and isoxazole ring-opening was identified. rsc.org
Cycloaddition of Zwitterionic π-Allenyl Palladium SpeciesDensity Functional Theory (DFT)Elucidated a substrate-controlled isomerization mechanism and the role of Lewis acid additives. mdpi.com

Mechanistic Insights into Biological Activities

Broad-Spectrum Bioactivity of Isoxazole (B147169) Carbamate (B1207046) Scaffolds

The versatility of the isoxazole carbamate structure allows for interactions with a diverse range of biological targets, leading to a wide array of pharmacological effects. These include insecticidal, herbicidal, and various therapeutic activities.

Insecticidal and Mosquitocidal Mechanisms

Isoxazole carbamates, particularly isoxazol-3-yl dimethylcarbamates, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov This inhibition is the primary mechanism behind their insecticidal and mosquitocidal properties. nih.govnih.gov

The carbamate moiety of these compounds mimics the structure of acetylcholine (B1216132), the natural substrate of AChE. By binding to the active site of the enzyme, isoxazole carbamates cause carbamoylation, a process that inactivates the enzyme and leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. nih.gov

A significant advantage of some isoxazole carbamates is their ability to overcome resistance in certain mosquito populations. nih.govnih.gov For instance, they have shown high contact toxicity against strains of Anopheles gambiae, the primary vector for malaria, that are resistant to other carbamate insecticides due to a specific mutation (G119S) in the AChE enzyme. nih.govnih.gov This suggests that the isoxazole scaffold may allow for a different binding mode within the active site, circumventing the resistance mechanism. nih.govnih.gov

Studies have also explored the activity of related isoxazoline (B3343090) derivatives, such as fluralaner (B1663891) and afoxolaner, which have demonstrated significant mosquitocidal effects against various mosquito species, including Anopheles and Aedes. researchgate.netnih.govpnas.org These compounds act as antagonists of insect ligand-gated chloride channels, including GABA receptors, leading to hyperexcitation and convulsions. researchgate.net

Phytotoxic Activity and Herbicidal Action Mechanisms

Certain isoxazole derivatives exhibit significant phytotoxic activity, making them effective herbicides. google.com The mechanism of action for many of these compounds involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). consensus.app HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.

The isoxazole ring in these herbicides can be opened to form a diketonitrile derivative, which is the active inhibitor of HPPD. consensus.app This inhibition leads to a bleaching effect in the treated weeds due to the disruption of carotenoid biosynthesis, which is dependent on plastoquinone. consensus.app Without the protective effect of carotenoids, chlorophyll (B73375) is rapidly destroyed by photooxidation, resulting in the characteristic white appearance of affected plants. consensus.app

Additionally, some isoxazole derivatives have been developed as herbicide safeners. These compounds enhance the detoxification of herbicides in crops without affecting their efficacy against target weeds, thereby improving crop tolerance. acs.org

Other Enzyme Inhibition Profiles

The isoxazole carbamate scaffold has been shown to inhibit a variety of other enzymes beyond acetylcholinesterase and HPPD.

Monoamine Oxidase B (MAO-B): Some isoxazole derivatives have been identified as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters. nih.gov

Secretory Phospholipase A₂ (sPLA₂): Isoxazole-containing compounds, particularly those with an indole (B1671886) moiety, have demonstrated inhibitory activity against sPLA₂, an enzyme implicated in inflammatory diseases and cancer. nih.gov The inhibitory effect is often enhanced by the presence of electron-withdrawing groups on the phenyl ring of the isoxazole. nih.gov

Casein Kinase 1 (CK1): Isoxazole derivatives have been developed as potent inhibitors of CK1δ, a serine/threonine-specific protein kinase involved in various cellular processes, including the regulation of the tumor suppressor protein p53. mdpi.com

Acetyl-CoA Carboxylase (ACC): Structurally novel 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of ACC, a crucial enzyme in fatty acid metabolism that is often overexpressed in cancer cells. nih.govtandfonline.com Inhibition of ACC can lead to decreased levels of malonyl-CoA, cell cycle arrest, and apoptosis in cancer cells. nih.govtandfonline.com

Receptor Ligand Interactions

Isoxazole carbamates and their derivatives can also act as ligands for various receptors, modulating their activity.

Nicotinic Acetylcholine Receptors (nAChR): Isoxazole derivatives have been synthesized and evaluated as ligands for nAChRs. nih.gov This interaction is of interest for the development of analgesics, as nAChRs are involved in pain signaling pathways. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Several studies have focused on the development of isoxazole derivatives as inhibitors of FLT3, a receptor tyrosine kinase that is often mutated and overexpressed in acute myeloid leukemia (AML). nih.govnih.gov These compounds, such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, can inhibit the phosphorylation of FLT3, leading to tumor regression in preclinical models. nih.gov

GABA Receptors: Some 4-aryl-5-carbamoyl-3-isoxazolols act as competitive antagonists of insect GABA receptors, which is a distinct mode of action from the allosteric modulation seen with isoxazolines like fluralaner. researchgate.netnih.gov This provides a potential avenue for developing new insecticides to combat resistance. nih.gov

Mechanisms of Antiproliferative and Antitumor Activity

The antiproliferative and antitumor activities of isoxazole carbamate scaffolds stem from their ability to interact with a multitude of targets involved in cancer progression. espublisher.comnih.govresearchgate.net

One of the key mechanisms is the induction of apoptosis , or programmed cell death. nih.govespublisher.com This can be achieved through various pathways, including the inhibition of enzymes like ACC, which disrupts fatty acid metabolism essential for cancer cell survival. nih.govtandfonline.com

Another important mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation. researchgate.net As mentioned earlier, isoxazole derivatives can inhibit FLT3, a key target in AML. nih.govnih.gov They can also target other kinases such as VEGFR2, which is involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Furthermore, some isoxazole compounds can induce cell cycle arrest , preventing cancer cells from dividing and proliferating. nih.govnih.gov For example, ACC inhibitors can arrest the cell cycle at the G0/G1 phase. nih.gov

The versatility of the isoxazole scaffold allows for the design of compounds that can interact with various other cancer-related targets, including:

Aromatase researchgate.net

Tubulin espublisher.com

Topoisomerase espublisher.com

HDAC researchgate.net

Hsp90 nih.govespublisher.com

Mechanisms of Anti-inflammatory and Analgesic Action

The anti-inflammatory and analgesic properties of isoxazole carbamates are primarily attributed to their ability to modulate key pathways involved in inflammation and pain perception. nih.govnih.gov

A significant mechanism is the inhibition of enzymes that produce pro-inflammatory mediators . As discussed, isoxazole derivatives can inhibit sPLA₂, an enzyme that releases arachidonic acid, a precursor to inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

Another key target is the p38α MAP kinase , which plays a central role in the production of inflammatory cytokines like TNF-α and IL-1β. nih.gov Some 3,4-diaryl isoxazoles have been shown to be dual inhibitors of p38α MAP kinase and CK1δ. nih.gov

For analgesic effects, the interaction with nicotinic acetylcholine receptors (nAChRs) is a promising avenue. nih.gov By acting as ligands for these receptors, isoxazole derivatives can modulate pain signals in the central and peripheral nervous systems. nih.gov Additionally, some isoxazole derivatives exhibit analgesic properties through their anti-inflammatory actions, as inflammation is a major contributor to pain. researchgate.net

Interactive Data Tables

Table 1: Insecticidal and Mosquitocidal Activity of Isoxazole Carbamates

Compound Class Target Organism Mechanism of Action Key Findings Reference(s)
Isoxazol-3-yl dimethylcarbamates Anopheles gambiae Acetylcholinesterase (AChE) inhibition High contact toxicity to both wild-type and resistant strains. nih.govnih.gov nih.govnih.gov
Isoxazolines (Fluralaner, Afoxolaner) Anopheles, Aedes, Culex Antagonism of ligand-gated chloride channels (e.g., GABA receptors) Potent and rapid mosquitocidal effects. researchgate.netnih.govpnas.org researchgate.netnih.govpnas.org
4-Aryl-5-carbamoyl-3-isoxazolols Insects Competitive antagonism of GABA receptors Potential for new insecticides with a novel mode of action. nih.gov nih.gov

Table 2: Herbicidal Activity of Isoxazole Derivatives

Compound Class Mechanism of Action Effect on Plant Reference(s)
Isoxazole derivatives Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) Bleaching and disruption of photosynthesis. consensus.app consensus.app
Substituted phenyl isoxazole derivatives Herbicide safeners Enhance detoxification of herbicides in crops. acs.org acs.org

Table 3: Enzyme Inhibition Profiles of Isoxazole Scaffolds

Enzyme Target Compound Class Therapeutic Area Reference(s)
Monoamine Oxidase B (MAO-B) Isoxazole derivatives Neurodegenerative diseases nih.gov
Secretory Phospholipase A₂ (sPLA₂) Indole-containing isoxazoles Inflammation, Cancer nih.gov
Casein Kinase 1 (CK1) Isoxazole derivatives Cancer mdpi.com
Acetyl-CoA Carboxylase (ACC) 4-phenoxy-phenyl isoxazoles Cancer, Metabolic disorders nih.govtandfonline.com

Table 4: Receptor Ligand Interactions of Isoxazole Derivatives

Receptor Target Compound Class Therapeutic Application Reference(s)
Nicotinic Acetylcholine Receptors (nAChR) Isoxazole derivatives Analgesia nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives Acute Myeloid Leukemia (AML) nih.govnih.gov
GABA Receptors (insect) 4-Aryl-5-carbamoyl-3-isoxazolols Insecticides nih.gov

Table 5: Mechanisms of Antiproliferative and Antitumor Activity

Mechanism Target Compound Class Reference(s)
Induction of Apoptosis Acetyl-CoA Carboxylase (ACC) 4-phenoxy-phenyl isoxazoles nih.gov
Inhibition of Protein Kinases FLT3, VEGFR2 Isoxazole derivatives nih.govnih.govresearchgate.netnih.gov
Cell Cycle Arrest Acetyl-CoA Carboxylase (ACC) 4-phenoxy-phenyl isoxazoles nih.govnih.gov

Table 6: Mechanisms of Anti-inflammatory and Analgesic Action

Mechanism Target Compound Class Reference(s)
Inhibition of Pro-inflammatory Mediators Secretory Phospholipase A₂ (sPLA₂), p38α MAP kinase Isoxazole derivatives, 3,4-diaryl isoxazoles nih.gov
Modulation of Pain Signals Nicotinic Acetylcholine Receptors (nAChR) Isoxazole derivatives nih.gov

Antimicrobial and Antioxidant Mechanisms

Detailed research findings, including data tables on the antimicrobial and antioxidant activity of Isoxazol-3-yl dimethylcarbamate (B8479999), are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies

Influence of Carbamate (B1207046) Substituents on Bioactivity

The carbamate moiety is a critical structural element in many therapeutic agents, valued for its chemical stability and its ability to enhance cell membrane permeability. acs.org This functional group can participate in hydrogen bonding and its substitution on the nitrogen and oxygen termini provides opportunities to modulate biological properties. acs.org

The dimethylcarbamate (B8479999) group plays a significant role in the enzyme inhibitory activity of various compounds. This moiety is often utilized in drug design as it can act as a stable, lipophilic hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target enzyme. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the carbamate group is a well-established pharmacophore responsible for the inhibitory mechanism. While specific quantitative data on the enzyme inhibition efficacy of "Isoxazol-3-yl dimethylcarbamate" is not extensively detailed in the provided search results, the general principles of carbamate-based inhibitors suggest that the dimethylcarbamate moiety would be integral to its potency. The carbamate functionality, in general, has been shown to be a key structural motif in many approved drugs, with derivatives often designed to interact specifically with their biological targets through this group. acs.org

The substitution pattern on the carbamate nitrogen can significantly impact bioactivity. For example, in a series of GABA uptake inhibitors, replacing an N-methyl group with an N-ethyl group on a related isoxazole (B147169) derivative led to a decrease in glial selectivity. nih.gov This highlights that even minor changes in the alkyl substituent on the carbamate nitrogen can have profound effects on the selectivity profile of the compound.

In another study on nicotinic acetylcholine (B1216132) receptor agonists, analogs of 3-(dimethylamino)butyl dimethylcarbamate were synthesized to explore the impact of structural modifications. ucsd.edu While not directly involving an isoxazole ring, this research underscores the common practice of varying alkyl substituents on the carbamate to fine-tune receptor affinity and agonist activity. The choice between dimethyl, monomethyl, or ethyl variants often involves a trade-off between steric hindrance, electronic effects, and the potential for metabolic N-dealkylation, all of which can alter the compound's interaction with its biological target.

Impact of Isoxazole Ring Substituents on Biological Potency and Selectivity

The introduction of aromatic and heterocyclic groups onto the isoxazole ring can significantly enhance biological potency. For example, in a series of 3,5-diaryl isoxazoles, the presence of a phenyl ring at the C-3 position bearing electron-donating groups in the para-position, along with a 2,4,5-trimethoxy substituent on the phenyl ring at the C-5 position, resulted in better inhibitory activity against cancer cell lines. researchgate.net Similarly, the introduction of heterocyclic groups can also modulate activity. In a study of antitubercular compounds, replacing an aryl group with a heterocyclic group on the isoxazole moiety led to a reduction in the inhibition of Mtb H37Rv. nih.gov Conversely, in other contexts, heterocyclic substituents have been shown to be beneficial. For instance, isoxazole derivatives bearing a thiophene (B33073) ring have demonstrated good biological activity. thieme-connect.com

Table 1: Effect of Aromatic and Heterocyclic Substituents on Anticancer Activity

Compound C-3 Phenyl Substituent C-5 Phenyl Substituent Resulting Activity
5b p-OCH3 2,4,5-trimethoxy Better Inhibition
5c p-CH3 2,4,5-trimethoxy Better Inhibition

This table is illustrative and based on findings that electron-donating groups at the para-position of the C-3 phenyl ring enhance activity. researchgate.net

Alkyl substituents on the isoxazole ring can influence bioactivity through both steric and electronic effects. The presence of methyl groups, such as in 4,5-dimethylisoxazole (B3056346) derivatives, can impact the compound's interaction with its biological target. vulcanchem.com In some cases, the presence of electron-donating groups, like a tert-butyl group, has been found to be crucial for antioxidant properties. nih.gov However, the effect of alkyl groups can be context-dependent. For instance, in a study of α-amylase inhibitors, the introduction of methyl or tert-butyl groups on a phenyl substituent of the isoxazole ring did not lead to significant inhibitory activity, suggesting that an increase in the donor-induced effect (+I) was not beneficial in that specific case. nih.gov

Table 2: Influence of Alkyl and Electron-Donating Groups on Bioactivity

Compound Series Substituent Effect on Activity Biological Target/Assay
Phenyl-substituted isoxazoles tert-butyl group Essential for activity Antioxidant (DPPH)

This table synthesizes findings on the variable impact of alkyl substituents. nih.govnih.gov

The position of substituents on the isoxazole ring is a critical determinant of their effect on bioactivity. researchgate.net Studies have shown that isoxazoles substituted at the 4-position with π-electron-withdrawing groups exhibit enhanced C4–C5 bond polarity, making them structurally similar to Michael acceptors. researchgate.net This can lead to selective reactions and specific biological activities. In contrast, their 5-substituted regioisomers, or isoxazoles with conjugating but not π-electron-withdrawing groups at C-4, show diminished C4–C5 bond polarity. researchgate.net

In the context of Exchange proteins directly activated by cAMP (EPAC) antagonists, SAR studies revealed that modifications at the 5-position of the isoxazole moiety, as well as at various positions on an attached phenyl ring, could lead to more potent antagonists. nih.govutmb.edu This indicates that specific positions on the isoxazole ring are more amenable to substitution for optimizing activity against a particular target. For example, in a series of anti-inflammatory compounds, chloro or bromo substitutions on a phenyl ring attached to the isoxazole were found to be effective, and a methyl group at the C-3 position of the isoxazoline (B3343090) ring conferred potent analgesic and selective COX-2 inhibitory activity. nih.gov

Table 3: Summary of Position-Specific Substituent Effects

Position on Isoxazole Ring Type of Substituent Consequence
4-position π-electron-withdrawing Enhanced C4–C5 bond polarity, Michael acceptor character
5-position π-electron-withdrawing Diminished C4–C5 bond polarity
5-position Various (in EPAC antagonists) Potential for developing more potent antagonists

This table summarizes the differential effects of substituent placement on the isoxazole ring. nih.govresearchgate.netnih.govutmb.edu

Structural Modifications for Resistance-Breaking Properties

The emergence of insecticide resistance, particularly in disease vectors like the Anopheles gambiae mosquito, necessitates the development of new active compounds. A key mechanism of resistance against carbamate insecticides is the G119S mutation in acetylcholinesterase (AChE), the target enzyme. Research has focused on modifying the structure of this compound to create analogues that are effective against both wild-type (susceptible) and resistant strains of mosquitoes. nih.gov

Studies have investigated a series of isoxazol-3-yl dimethylcarbamates and their isomers, 3-oxoisoxazole-2(3H)-dimethylcarboxamides, to identify compounds with potent mosquitocidal properties against both susceptible (G3) and resistant (Akron, carrying the G119S mutation) strains of An. gambiae. nih.gov Compounds that demonstrated good to excellent toxicity against the resistant Akron strain were found to inhibit the G119S mutant of An. gambiae AChE (AgAChE) with inhibition constants (ki) at least 10- to 600-fold higher than that of propoxur, a carbamate to which the Akron strain is resistant. nih.gov

Key structural modifications involve the substituent at the 5-position of the isoxazole ring. The nature of this group plays a critical role in the compound's ability to inhibit the mutated enzyme. For instance, increasing the steric bulk of the alkyl group at this position has been shown to enhance resistance-breaking capabilities.

Specific findings include:

5-Isopropylthis compound demonstrated significant AChE inhibitory activity, with its isopropyl group providing a good balance of hydrophobicity and steric bulk.

5-Neopentylthis compound showed even greater resistance-breaking AChE inhibition. The larger neopentyl group is thought to offer better steric protection against enzyme mutations, thereby maintaining inhibitory potency against the resistant G119S AgAChE.

The following table summarizes the activity of selected this compound analogues against susceptible and resistant mosquito strains.

Table 1: Mosquitocidal Activity of this compound Analogues

Compound Substituent (5-position) Target Strain Activity
Propoxur (N/A - Phenyl carbamate) Akron (Resistant) Ineffective
5-Isopropylthis compound Isopropyl Akron (Resistant) Active
5-Neopentylthis compound Neopentyl Akron (Resistant) Enhanced Activity

These findings underscore the importance of targeted structural modifications to the isoxazole scaffold to overcome existing resistance mechanisms.

Comparative SAR with Analogous Heterocyclic Carbamates (e.g., Pyrazoles, Sulfoximines)

The structure-activity relationships of isoxazol-3-yl dimethylcarbamates are often evaluated in comparison to other heterocyclic carbamates to understand the influence of the core heterocyclic ring on insecticidal activity and selectivity.

Pyrazoles:

Research comparing isoxazol-3-yl carbamates with pyrazol-4-yl carbamates has revealed important differences in their inhibitory profiles against mosquito and human AChE. While both scaffolds can yield potent inhibitors, the nature of the heterocyclic ring and its substituents significantly impacts selectivity. researchgate.net

For instance, a study revisited the effects of carbamate substitution on aryl carbamates and varied the 1-alkyl group on pyrazol-4-yl methylcarbamates. researchgate.net It was found that aryl dimethylcarbamates generally exhibited lower selectivity for An. gambiae AChE over human AChE compared to their aryl methylcarbamate counterparts, although they showed improved contact toxicity. researchgate.net In the pyrazole (B372694) series, modifying the 1-alkyl group from α-branched to β- or γ-branched structures significantly improved the selectivity for mosquito AChE. researchgate.net For example, pyrazol-4-yl methylcarbamates with cyclopentylmethyl, cyclobutylmethyl, or 3-methylbutyl groups at the 1-position demonstrated high selectivity (96- to 250-fold) for inhibiting AgAChE versus human AChE. researchgate.net

Both 1-alkyl-pyrazol-4-yl methylcarbamates and 5-alkyl-isoxazol-3-yl dimethylcarbamates have been identified as excellent inhibitors of the resistant G119S AgAChE, highlighting that both heterocyclic systems can be engineered for resistance-breaking properties. researchgate.net

Table 2: Comparative SAR of Isoxazole and Pyrazole Carbamates

Heterocyclic Core Key SAR Observation Advantage
Isoxazole Substituents at the 5-position (e.g., neopentyl) enhance resistance-breaking activity. Potent against resistant (G119S) mosquito strains. nih.gov
Pyrazole Branching of the 1-alkyl group (β- and γ-branching) improves selectivity for mosquito AChE over human AChE. researchgate.net High selectivity for target (mosquito) enzyme. researchgate.net

Sulfoximines:

A direct comparative SAR between isoxazol-3-yl dimethylcarbamates and sulfoximines as analogous compounds is not straightforward because they belong to distinct classes of insecticides with different primary modes of action. Carbamates, including the isoxazole derivatives, function by inhibiting the enzyme acetylcholinesterase (AChE). researchgate.net

In contrast, sulfoximines, such as sulfoxaflor, primarily act as agonists of the nicotinic acetylcholine receptor (nAChR). researchgate.net Although both AChE and nAChR are critical components of the cholinergic nervous system, they are different molecular targets. Therefore, the structural features required for potent activity are different for each class. While organophosphates and carbamates are both AChE inhibitors and can share structural similarities, sulfoximines and neonicotinoids (both nAChR agonists) are considered distinct from carbamates, each possessing their own unique structure-activity relationships. researchgate.net

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways (Acid- and Base-Catalyzed)

The primary non-biotic degradation pathway for Isoxazol-3-yl dimethylcarbamate (B8479999) in aqueous environments is the hydrolysis of its carbamate (B1207046) ester linkage. This reaction is susceptible to catalysis under both acidic and basic conditions, though the rates and mechanisms may differ.

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the carbamate moiety is susceptible to nucleophilic attack by hydroxide (B78521) ions. This process typically involves the saponification of the ester bond, leading to the formation of isoxazol-3-ol and dimethylcarbamic acid. Dimethylcarbamic acid is unstable and rapidly decomposes to yield dimethylamine (B145610) and carbon dioxide. The reaction of isoxazol-3-ol with dimethylcarbamoyl chloride under basic conditions to form the parent compound suggests the reversible nature of the reaction, although in aqueous environments, the degradation pathway is favored. upm.edu.my

Acid-Catalyzed Hydrolysis: In acidic environments (low pH), the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The resulting products are the same as in base-catalyzed hydrolysis: isoxazol-3-ol, dimethylamine, and carbon dioxide. Studies on related carbamate pesticides confirm that hydrolysis is a significant degradation pathway in water. nih.gov

The degradation of analogous isoxazole-containing pesticides, such as isoxathion, also proceeds via hydrolysis, yielding the corresponding 3-hydroxy-isoxazole derivative as the initial and principal metabolite. tandfonline.com

Photodegradation Processes and Reaction Mechanisms

Exposure to sunlight can initiate photochemical degradation of Isoxazol-3-yl dimethylcarbamate, both directly and through indirect, photosensitized processes. These reactions are particularly relevant for residues on plant surfaces or in the upper layers of water bodies.

Direct photolysis occurs when the molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For isoxazole-containing pesticides, a common photodegradation pathway involves the cleavage of the weak N-O bond within the isoxazole (B147169) ring. researchgate.net This ring-opening can lead to a cascade of further reactions. Another potential site for direct photolysis is the carbamate linkage, which can undergo homolytic cleavage upon absorption of UV radiation, forming radical intermediates. uc.pt

Indirect or photosensitized photodegradation involves other substances present in the environment, such as humic acids or nitrate, which absorb light and transfer the energy to the pesticide molecule or generate reactive oxygen species. These reactive species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can then attack the this compound molecule. uc.pt Atmospheric degradation studies on the related compound hymexazol (B17089) (5-methylisoxazol-3-ol) show that reaction with hydroxyl radicals leads to the opening of the heterocycle via cleavage of the N-O and C-N bonds, ultimately releasing nitrogen oxides and small oxygenated compounds like formic acid and methylglyoxal. nih.gov

Biotic Degradation Studies and Microbial Transformations

Microbial activity is a crucial factor in the environmental degradation of carbamate pesticides. nih.gov A wide variety of soil and water microorganisms, including bacterial and fungal species from genera such as Pseudomonas, Aspergillus, Stenotrophomonas, and Trichoderma, are known to break down carbamates. nih.govbohrium.com

The primary mechanism of microbial degradation is enzymatic hydrolysis of the carbamate bond, which is analogous to chemical hydrolysis. bohrium.com This reaction is catalyzed by specific enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comresearchgate.net This initial step breaks the compound into isoxazol-3-ol and dimethylamine. researchgate.net These smaller molecules can then be used by microorganisms as sources of carbon and nitrogen for growth, a process known as mineralization. upm.edu.myresearchgate.net The rate of biodegradation can be influenced by soil type and is often faster in soils with a prior history of pesticide application, as the microbial communities may have adapted to utilize the compound. upm.edu.my

Identification of Degradation Products and Intermediates

The degradation of this compound results in a series of transformation products, depending on the degradation pathway.

Primary Degradation Products: The initial step in both hydrolytic and biotic degradation is the cleavage of the carbamate ester bond. This consistently yields two primary products: Isoxazol-3-ol and Dimethylamine (via the decomposition of dimethylcarbamic acid). tandfonline.com

Secondary Degradation Products: The primary products can undergo further degradation. Isoxazol-3-ol, in particular, can be further broken down. Photochemical and microbial processes can lead to the opening of the isoxazole ring. Studies on related isoxazole fungicides have identified subsequent products such as nitrogen oxides, formic acid, formaldehyde, and various C4-chain organic acids like 3-oxobutanoic acid. tandfonline.comnih.gov

The following table summarizes the key degradation products identified from studies on this compound and structurally similar compounds.

Degradation PathwayProducts/IntermediatesSupporting Evidence/Mechanism
Hydrolysis (Abiotic)Isoxazol-3-olCleavage of the carbamate ester bond. tandfonline.com
Dimethylamine, Carbon DioxideDecomposition of the resulting dimethylcarbamic acid.
PhotodegradationIsoxazol-3-ol, DimethylamineCleavage of the carbamate linkage. uc.pt
Nitrogen Oxides, Formic Acid, 3-Oxobutanoic acidCleavage and subsequent breakdown of the isoxazole ring. nih.gov
Biotic DegradationIsoxazol-3-olEnzymatic hydrolysis by microbial carbamate hydrolases. bohrium.com
Complete Mineralization (CO₂)Microbial utilization of degradation products as C/N source. tandfonline.com

Stability Studies and Parameters Affecting Degradation (Temperature, pH, Light Exposure)

The stability of this compound in the environment is not static but is influenced by several key physicochemical parameters.

pH: The pH of the surrounding medium is a critical factor influencing the rate of hydrolytic degradation. Carbamates generally exhibit greater stability in neutral or slightly acidic water. The rate of hydrolysis increases significantly under strongly acidic or, particularly, alkaline conditions. acs.org

Light Exposure: As detailed in section 6.2, exposure to sunlight, especially its UV component, can significantly accelerate the degradation of the compound through direct and indirect photolysis. researchgate.net Therefore, the compound is expected to be less persistent on exposed surfaces than in dark soil environments.

Temperature: Temperature affects the rate of all degradation reactions. Higher temperatures generally increase the rate of chemical hydrolysis and microbial metabolism, leading to faster breakdown of the compound. researchgate.net Stability studies often employ accelerated testing at elevated temperatures (e.g., 40°C) to predict long-term stability under normal conditions.

The table below outlines the key parameters that influence the degradation of this compound.

ParameterEffect on DegradationAffected Pathway(s)
pH Degradation rate increases in strongly acidic and alkaline conditions.Hydrolysis
Light Exposure Accelerates degradation, especially UV radiation.Photodegradation
Temperature Higher temperatures increase the rate of degradation.Hydrolysis, Biotic Degradation, Photodegradation
Microbial Population Presence of adapted microorganisms significantly enhances degradation.Biotic Degradation

Future Research Directions and Applications in Agrochemical and Medicinal Chemistry

Development of Novel Carbamate-Based Insecticides with Enhanced Selectivity

The development of insecticides is trending away from broad-spectrum organophosphorus and carbamate (B1207046) compounds towards more targeted solutions that are safer for humans and the environment. jst.go.jpresearchgate.netjst.go.jp Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. nih.govnih.gov The effectiveness of these insecticides is based on their structural similarity to the natural substrate of AChE, acetylcholine (B1216132). nih.gov

Research has shown that isoxazol-3-yl dimethylcarbamates are effective inhibitors of AChE in mosquitos, including strains that have developed resistance to other carbamates. nih.govnih.govnih.gov Specifically, these compounds have shown excellent contact toxicity to the African malaria vector, Anopheles gambiae. nih.govnih.gov

Future research will likely focus on modifying the structure of isoxazol-3-yl dimethylcarbamate (B8479999) to enhance its selectivity for insect AChE over human AChE. researchgate.net This can be achieved by exploiting differences in the active sites of the enzymes between species. For instance, studies have shown that certain structural modifications can lead to a significant increase in selectivity. researchgate.net The goal is to create insecticides that are highly toxic to target pests while having minimal impact on non-target organisms, including humans. jst.go.jp

A key area of investigation is the structure-activity relationship (SAR) of these compounds. nih.govnih.gov By systematically altering the substituents on the isoxazole (B147169) ring and the carbamate group, researchers can identify the molecular features that contribute to both potency and selectivity. researchgate.netvulcanchem.com This will involve exploring a range of alkyl and aryl groups to optimize the compound's interaction with the enzyme's active site.

Table 1: Comparative Toxicity of Carbamate Insecticides against Anopheles gambiae

CompoundTarget StrainToxicity Classification (LC50)Key Finding
Isoxazol-3-yl dimethylcarbamates (general series)Wild-type (G3) and Resistant (Akron)Good to ExcellentEffective against both susceptible and resistant mosquito strains. nih.govnih.gov
PropoxurResistant (Akron)IneffectiveDoes not kill resistant mosquitoes at the highest tested concentration. nih.gov
3-Oxoisoxazole-2(3H)-dimethylcarboxamides (isomers)Wild-type (G3) and Resistant (Akron)ExcellentShowed high contact toxicity to both mosquito strains. nih.govnih.gov

Exploration of Isoxazole Scaffolds for New Enzyme Inhibitors

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.orgresearchgate.net This versatility stems from the isoxazole ring's unique electronic and structural properties, which allow it to interact with various biological targets, particularly enzymes.

Future research will continue to explore the potential of isoxazole-containing compounds as inhibitors of various enzymes implicated in disease. nih.govmdpi.com For example, isoxazole derivatives have been investigated as inhibitors of:

Casein Kinase 1 (CK1): A key regulator of many cellular processes, making it a target for diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, with inhibitors being used in the treatment of Parkinson's disease. nih.govnih.gov

Cyclooxygenase (COX) enzymes: Important targets for anti-inflammatory drugs. nih.govnih.gov

Farnesoid X Receptor (FXR): A nuclear receptor that is a target for metabolic diseases. mdpi.com

The development of new enzyme inhibitors will involve the synthesis and screening of libraries of isoxazole derivatives. nih.govrsc.org By modifying the substituents on the isoxazole ring, chemists can fine-tune the compound's affinity and selectivity for a specific enzyme. researchgate.netmdpi.com For example, the addition of chiral pyrrolidine (B122466) scaffolds to a 3,4-diaryl-isoxazole-based inhibitor of CK1 led to potent and selective new compounds. nih.govmdpi.com

Table 2: Examples of Enzyme Inhibition by Isoxazole Derivatives

Enzyme TargetIsoxazole Derivative TypeTherapeutic AreaReference
Acetylcholinesterase (AChE)Isoxazol-3-yl dimethylcarbamatesInsecticides (Malaria Vector Control) nih.govnih.gov
Casein Kinase 1δ (CK1δ)3,4-diaryl-isoxazolesOncology, Neurodegenerative Disorders nih.govmdpi.com
Monoamine Oxidase B (MAO-B)3,5-diaryl-4,5-dihydroisoxazolesNeuroprotective Agents (Parkinson's Disease) nih.govnih.gov
Cyclooxygenase-1 (COX-1)3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleAnti-inflammatory, Anticancer nih.gov

Advanced Synthetic Methodologies for Isoxazol-3-yl Dimethylcarbamate and its Derivatives

The synthesis of isoxazole derivatives has been a subject of extensive research, leading to the development of numerous methodologies. nih.govrsc.orgnih.gov A common and widely reported method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov

For the specific synthesis of this compound, a key step is the reaction of an isoxazol-3-ol with dimethylcarbamoyl chloride. nih.gov The reaction conditions, particularly the presence or absence of a base, can influence the major product formed. Under basic conditions, the desired this compound is the major product, while under neutral conditions, the isomeric 3-oxoisoxazole-2(3H)-carboxamide is favored. nih.gov

Future research in this area will likely focus on developing more efficient, sustainable, and "green" synthetic methods. preprints.orgelifesciences.org This includes the use of:

Microwave-induced synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Ultrasonic irradiation: Sonochemistry has emerged as an environmentally friendly approach that can enhance reaction efficiency and reduce energy consumption. preprints.orgelifesciences.org

One-pot cascade reactions: These reactions combine multiple synthetic steps into a single procedure, improving efficiency and reducing waste. nih.gov

Novel catalytic systems: The development of new catalysts can lead to more selective and efficient reactions. preprints.org

These advanced methodologies will not only facilitate the synthesis of this compound but also enable the creation of a wider range of derivatives for biological screening. nih.govrsc.org

Computational Design and Predictive Modeling for Bioactive Analogs

Computational methods are becoming increasingly important in the design and discovery of new drugs and pesticides. researchgate.netspringernature.commst.dk Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of compounds before they are synthesized, saving time and resources. springernature.comnih.gov

For isoxazole-based compounds, QSAR studies have been used to develop models that correlate molecular structure with anti-inflammatory and insecticidal activity. nih.govacs.org These models help to identify the key structural features that are important for a compound's biological effect. mdpi.com

Molecular docking simulations can provide insights into how a molecule binds to its target enzyme. dundee.ac.ukresearchgate.net For example, docking studies of isoxazole derivatives with AChE have helped to understand the interactions at the active site and guide the design of more potent inhibitors. researchgate.net

Future research will leverage these computational tools to design novel analogs of this compound with improved properties. This will involve:

Virtual screening: Using computational models to screen large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov

In silico ADMET prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to assess their drug-likeness. researchgate.net

De novo design: Using computer algorithms to design entirely new molecules with desired biological activities. researchgate.net

By combining computational design with advanced synthetic methodologies and biological testing, researchers can accelerate the discovery of new and improved agrochemicals and pharmaceuticals based on the isoxazole scaffold.

Q & A

Q. What is the standard synthetic protocol for Isoxazol-3-yl dimethylcarbamate derivatives?

The synthesis typically involves reacting isoxazol-3-ol with potassium tert-butoxide (as a base) and dimethylcarbamoyl chloride in tetrahydrofuran (THF) under inert conditions. The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the carbamoyl chloride. Purification is achieved using silica gel chromatography with ethyl acetate/hexane gradients, yielding products with 78–80% efficiency (e.g., compounds 15b , 15c ) .

Q. How are this compound derivatives characterized analytically?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, 15b shows distinct NMR peaks at δ 6.07 (s, 1H, isoxazole-H) and HRMS matching the theoretical [M+H]+ value of 197.0921 .

Q. What purification strategies are effective for these compounds?

Silica gel flash chromatography with ethyl acetate/hexane (20–30% gradient) is widely used. Aqueous workup (e.g., washing with 0.25 M HCl and brine) ensures removal of unreacted reagents and byproducts .

Advanced Research Questions

Q. How do structural modifications of the isoxazole ring influence acetylcholinesterase (AChE) inhibition?

Substituents like cyclopropyl (15b ) or isopropyl (15c ) enhance steric and electronic interactions with AChE’s active site, potentially improving inhibition potency. Comparative studies of derivatives with varying substituents (e.g., 15l with neopentyl groups) reveal correlations between lipophilicity and activity .

Q. What reaction conditions optimize yield and scalability?

Method G (THF, RT, 16 h) contrasts with Method F (toluene, reflux), where sterically hindered substrates (e.g., 24g ) show lower yields (16%) due to reduced nucleophilicity or side reactions. Solvent choice (polar vs. nonpolar) and temperature critically impact reaction kinetics .

Q. How can contradictory data on reaction efficiency be resolved?

Discrepancies in yields (e.g., 15b at 78% vs. 24g at 16%) may stem from steric hindrance or competing pathways. Systematic variation of bases (e.g., potassium tert-butoxide vs. DIEA) and stoichiometric ratios (excess carbamoyl chloride in Method G) can clarify optimal conditions .

Q. What mechanistic insights explain the nucleophilic substitution in carbamate formation?

The base deprotonates isoxazol-3-ol to generate an oxyanion, which attacks the electrophilic carbonyl of dimethylcarbamoyl chloride. THF stabilizes intermediates via solvation, while bulky substituents (e.g., pentan-2-yl in 24g ) slow the reaction .

Q. How do analytical challenges arise in quantifying trace impurities?

Residual solvents (e.g., THF) or unreacted carbamoyl chloride may co-elute during chromatography. Coupling HPLC with mass spectrometry or adjusting gradient elution improves resolution .

Q. What biochemical assays validate AChE inhibition efficacy?

Enzyme kinetics (e.g., IC₅₀ determination via Ellman’s assay) and resistance profiling (e.g., against mutant AChE strains) are critical. Derivatives like 15b and 15c are tested for binding affinity using crystallography or molecular docking .

Q. How can synthesis be scaled without compromising purity?

Scaling Method G requires controlled addition of reagents to prevent exothermic side reactions. Continuous flow systems or catalytic bases (e.g., DMAP) may enhance reproducibility .

Methodological Notes

  • Data Interpretation: Cross-reference NMR/HRMS data with computational models (e.g., DFT calculations) to resolve ambiguities in structural assignments.
  • Contradictions: Lower yields in sterically hindered derivatives (24g ) suggest exploring alternative coupling agents (e.g., carbonyldiimidazole) or microwave-assisted synthesis .

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